molecular formula C8H12N2O2 B2418009 2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid CAS No. 1516286-15-9

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid

Cat. No.: B2418009
CAS No.: 1516286-15-9
M. Wt: 168.196
InChI Key: CMRCBWYCPLBAEO-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid is a chemical compound featuring a pyrazole heterocycle, a scaffold of significant importance in medicinal chemistry. Heterocyclic compounds like pyrazoles are found in over 85% of all FDA-approved pharmaceuticals due to their versatile binding capabilities and role in improving the physicochemical properties of drug molecules . This specific acid is designed for use in research and development as a key synthetic intermediate or building block. Pyrazole derivatives are extensively investigated for their diverse biological activities and are common cores in a wide spectrum of biologically active compounds, particularly in the development of novel anticancer agents . The propanoic acid chain attached to the heterocycle offers a functional handle for further chemical modifications, such as amide bond formation or esterification, making it a valuable reagent for constructing more complex molecules. Researchers can utilize this compound in exploring structure-activity relationships (SAR) or as a precursor in synthesizing targeted libraries for high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-methyl-3-(2-methylpyrazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(8(11)12)5-7-3-4-9-10(7)2/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRCBWYCPLBAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid typically involves the reaction of 2-methylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 2-methylpyrazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the pyrazole ring, allowing it to act as a nucleophile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, strong bases (e.g., NaH, KOtBu)

Major Products Formed

Scientific Research Applications

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid
  • 2-Methyl-3-pyrimidin-2-yl propionic acid

Uniqueness

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Biological Activity

2-Methyl-3-(2-methylpyrazol-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound features a propanoic acid moiety attached to a methyl-substituted pyrazole ring. This unique structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions due to the presence of the pyrazole ring and carboxylic acid group. These interactions modulate the activity of target proteins, potentially leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key features:

Compound NameStructural FeaturesUnique Aspects
3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid Lacks methyl substitution on pyrazoleDifferent reactivity profile
2-Hydroxy-3-(1H-pyrazol-4-yl)propanoic acid Contains hydroxy groupMay exhibit different biological activities
2-Methyl-3-pyrimidin-2-yl propionic acid Substituted pyrimidine instead of pyrazolePotentially different pharmacological effects

This comparison highlights how the specific substitution pattern on the pyrazole ring in this compound influences its reactivity and biological activities.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating potent activity.
  • Anti-inflammatory Mechanism Investigation : In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in TNF-alpha levels by approximately 50%, suggesting effective modulation of inflammatory pathways .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-methyl-3-(2-methylpyrazol-3-yl)propanoic acid, and how can regioselectivity be controlled during pyrazole ring formation?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with the preparation of the pyrazole moiety. A regioselective aza-Michael reaction or condensation between hydrazines and β-keto esters is often utilized to form the pyrazole ring. For example, hydrazine derivatives can react with α,β-unsaturated carbonyl compounds under basic conditions (e.g., KOH/EtOH) to yield 2-methylpyrazole intermediates. Subsequent alkylation or coupling with a propanoic acid derivative (e.g., methyl acrylate) introduces the carboxylic acid side chain. Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups on the carbonyl substrate favor nucleophilic attack at the less hindered β-position .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the pyrazole ring substitution pattern and propanoic acid chain connectivity. For instance, the pyrazole C-H protons appear as distinct singlets in the δ 7.5–8.0 ppm range.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is recommended for assessing purity. Impurity profiling can reference pharmacopeial standards, such as those for related propanoic acid derivatives (e.g., ibuprofen impurities) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C8_8H12_{12}N2_2O2_2) via exact mass matching.

Q. How does the carboxylic acid group in this compound influence its solubility and dimerization behavior in non-polar solvents?

  • Methodological Answer : The carboxylic acid group promotes dimerization through intermolecular hydrogen bonding, as observed in propanoic acid derivatives. Excess enthalpy measurements (e.g., via calorimetry) for similar systems (e.g., acetic acid–propanoic acid mixtures) show negative deviations from ideality due to H-bonding interactions. Solubility in non-polar solvents (e.g., hexane) is limited, but can be enhanced using polar aprotic solvents (e.g., DMSO) or by forming salts (e.g., sodium or ammonium derivatives) .

Advanced Research Questions

Q. What computational strategies can predict the hydrogen-bonding network and thermodynamic stability of this compound in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model dimerization energetics and H-bond strengths. Molecular dynamics (MD) simulations with explicit solvent models (e.g., water or ethanol) quantify solvation effects. For example, the NRHB (Non-Random Hydrogen Bonding) equation of state accurately predicts excess enthalpies in carboxylic acid mixtures, which can be extrapolated to this compound .

Q. How do steric effects from the 2-methylpyrazole substituent impact the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Steric hindrance from the 2-methyl group reduces accessibility to the pyrazole N-atoms, limiting nucleophilic attack at the β-position. Kinetic studies using competing substrates (e.g., methylpyrazole vs. unsubstituted pyrazole derivatives) reveal slower reaction rates for sterically hindered analogs. For acyl substitution, activating the carboxylic acid as an acid chloride (e.g., using SOCl2_2) improves reactivity, but regioselectivity must be monitored via LC-MS .

Q. What are the key challenges in analyzing trace impurities in this compound, and how can they be mitigated?

  • Methodological Answer : Impurities often arise from incomplete pyrazole ring formation or side reactions during alkylation. Strategies include:
  • SPE (Solid-Phase Extraction) : Pre-concentration using C18 cartridges improves detection limits.
  • LC-MS/MS : Multiple reaction monitoring (MRM) targets specific impurity ions (e.g., m/z 195.1 for dealkylated byproducts).
  • Reference Standards : Use certified impurities (e.g., 2-(4-Formylphenyl)-propanoic acid) for calibration .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks. Airborne concentrations should be monitored via OSHA Method 58.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Follow EPA guidelines for carboxylic acid waste (RCRA D002) .

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